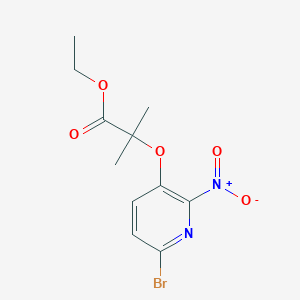

Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate

Description

Properties

IUPAC Name |

ethyl 2-(6-bromo-2-nitropyridin-3-yl)oxy-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O5/c1-4-18-10(15)11(2,3)19-7-5-6-8(12)13-9(7)14(16)17/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUZXSFZEFDWTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=C(N=C(C=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic route involves a nucleophilic aromatic substitution reaction between 6-bromo-2-nitropyridine and ethyl 2-bromo-2-methylpropanoate in the presence of a base. The general procedure is as follows:

- Reactants : 6-bromo-2-nitropyridine and ethyl 2-bromo-2-methylpropanoate

- Base : Commonly sodium carbonate or cesium carbonate

- Solvent : Polar aprotic solvents such as dimethylformamide or acetonitrile

- Temperature : Reflux or around 80 degrees Celsius

- Time : Typically 24 to 48 hours to ensure reaction completion

- Purification : Recrystallization or column chromatography to isolate the pure product

This reaction proceeds via the displacement of the bromide in the ethyl 2-bromo-2-methylpropanoate by the oxygen nucleophile on the pyridine ring, forming the ether linkage.

Industrial Scale Preparation

For industrial production, the above synthetic route is adapted to larger scales with process intensification strategies:

- Use of continuous flow reactors to improve heat and mass transfer

- Automated reagent feeding and temperature control for consistent reaction conditions

- Quality control via high-performance liquid chromatography and nuclear magnetic resonance spectroscopy to ensure batch purity and reproducibility

Alternative Synthetic Strategies

Other synthetic approaches include palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where 6-bromo-2-nitropyridine derivatives are coupled with boronic acid or ester intermediates under palladium catalysis. This method can improve yield and selectivity but requires careful catalyst and ligand selection.

Reaction Optimization and Yield

Yields reported in literature vary from 45% to 72%, depending on reaction conditions and scale. Optimization parameters include:

- Catalyst type and loading (for cross-coupling)

- Reaction temperature and time

- Solvent choice to minimize side reactions such as hydrolysis or dehalogenation

- Workup procedures, including acidic quenching and extraction methods

| Parameter | Typical Conditions | Effect on Yield/Quality |

|---|---|---|

| Base | Sodium carbonate, cesium carbonate | Facilitates nucleophilic substitution |

| Solvent | Dimethylformamide, acetonitrile | Polar aprotic solvents improve solubility and reaction rate |

| Temperature | 80–100 °C | Higher temperatures increase rate but may cause decomposition |

| Catalyst (if applicable) | PdCl₂(dppf)CH₂Cl₂ (0.5–1 mol%) | Enhances coupling efficiency in cross-coupling |

| Reaction Time | 24–48 hours | Longer times improve conversion |

| Purification | Recrystallization, chromatography | Removes impurities and side products |

Analytical Characterization of the Product

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) :

- ^1H NMR shows characteristic signals for the ethyl ester group (triplet at δ ~1.3 ppm for methyl, quartet at δ ~4.2 ppm for methylene) and aromatic protons of the pyridine ring (δ 8.2–8.5 ppm)

- ^13C NMR confirms ester carbonyl carbon at δ 165–170 ppm and aromatic carbons

-

- High-resolution electrospray ionization mass spectrometry (ESI-MS) detects molecular ion peak at m/z 359.01 corresponding to [M+H]^+ (C11H13BrN2O5)

Chromatographic Techniques

- High-Performance Liquid Chromatography (HPLC) :

- Reverse-phase C18 column with UV detection at 254 nm

- Typical retention time around 6.8 minutes under acetonitrile-water (70:30) gradient

- Purity above 95% is achievable with optimized purification

| Technique | Key Data | Notes |

|---|---|---|

| ^1H NMR | δ 1.3 (t, CH3), δ 4.2 (q, CH2) | Confirms ester ethyl group |

| ^13C NMR | δ 165–170 (carbonyl), aromatic peaks | Confirms structure |

| HPLC | Retention time 6.8 min, purity >95% | Purity assessment |

| MS (ESI) | m/z 359.01 [M+H]^+ | Molecular weight confirmation |

Reaction Mechanism and Side Reactions

Reaction Mechanism

The nucleophilic aromatic substitution proceeds by the attack of the phenolic oxygen (from 6-bromo-2-nitropyridin-3-ol intermediate) on the electrophilic carbon of the ethyl 2-bromo-2-methylpropanoate, displacing bromide and forming the ether bond.

Side Reactions and Mitigation

- Dehalogenation : Loss of bromine from the pyridine ring can occur under harsh conditions; controlled temperature and reaction time reduce this.

- Ester Hydrolysis : Hydrolysis of the ester group is possible in protic solvents or acidic/basic media; use of aprotic solvents and neutral to slightly basic conditions mitigates this.

- Byproduct Formation : Unreacted starting materials or partially substituted intermediates may form; thorough purification via chromatography is necessary.

Summary of Key Preparation Steps

| Step | Description | Conditions/Notes |

|---|---|---|

| Starting materials | 6-bromo-2-nitropyridine and ethyl 2-bromo-2-methylpropanoate | Commercially available or synthesized |

| Base addition | Sodium carbonate or cesium carbonate | Facilitates nucleophilic substitution |

| Solvent | Dimethylformamide or acetonitrile | Polar aprotic for solubility |

| Reaction temperature | 80–100 °C | Reflux or controlled heating |

| Reaction time | 24–48 hours | Ensures completion |

| Purification | Recrystallization or column chromatography | Achieves high purity |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate undergoes various chemical reactions, including:

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Iron powder and glacial acetic acid at elevated temperatures (100°C) for 6 hours.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Reduction: The major product is the corresponding amino derivative.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The brominated pyridine ring may also participate in binding interactions with enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogs in Pyridine-Based Esters

(a) Ethyl 2-(6-bromo-2-nitropyridin-3-yloxy)acetate (CAS 443956-09-0)

- Structure: Differs by having an acetate group (CH₂COOEt) instead of 2-methylpropanoate (C(CH₃)₂COOEt).

- Molecular Weight : 305.08 g/mol (vs. 347.18 g/mol for the target compound).

(b) Ethyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate (CAS 1704069-03-3)

- Structure : Replaces the ether oxygen with a thioether (S) linkage.

- Impact : The sulfur atom increases lipophilicity and may alter electronic properties, affecting binding to biological targets such as enzymes or receptors .

(c) Ethyl-3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate

Pharmacological Activity Comparisons

(a) Hypolipidaemic Agents

- Ethyl 2-([5,6-dihydro-7-(1H-imidazol-1-yl)-2-naphthalenyl]oxy)-2-methylpropanoate Activity: Demonstrates potent hypolipidaemic effects, surpassing clofibrate in efficacy. Structural Divergence: Incorporates a naphthalene-imidazole system instead of bromonitropyridine, highlighting the role of aromatic systems in modulating lipid metabolism .

(b) Clofibrate Analogs

- Ethyl 2-methylpropanoate derivatives (e.g., impurities in fenofibrate synthesis) show that branching in the ester group (e.g., isopropyl vs. ethyl) influences metabolic stability and bioavailability .

Key Findings and Implications

Substituent Effects : Bromine and nitro groups on pyridine increase electrophilicity, aiding in interactions with biological targets but possibly complicating synthesis .

Pharmacological Potential: Structural parallels to hypolipidaemic agents suggest the target compound could be optimized for lipid-lowering activity, though in vivo studies are needed .

Biological Activity

Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate, a compound with the CAS number 1303588-10-4, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications, drawing from a variety of authoritative sources.

- Molecular Formula : CHBrNO

- Molecular Weight : 333.14 g/mol

- Synonyms : Ethyl 2-((6-bromo-2-nitro-3-pyridinyl)oxy)-2-methylpropanoate

The biological activity of this compound is significantly influenced by the nitro group present in its structure. Nitro compounds are known to exhibit a wide range of pharmacological effects, including:

- Antineoplastic Activity : Nitro groups can act as pharmacophores, enhancing the interaction with nucleophilic sites on proteins and enzymes, thereby inhibiting their function .

- Antimicrobial Properties : The reduction of the nitro group leads to the formation of reactive intermediates that can bind covalently to DNA, resulting in cell death. This mechanism is similar to that observed in other nitro-containing antibiotics .

- Anti-inflammatory Effects : Nitro fatty acids and their derivatives have shown potential in modulating inflammatory responses by interacting with specific proteins involved in cellular signaling pathways .

Structure-Activity Relationship (SAR)

Research indicates that variations in the structure of this compound can lead to significant differences in biological activity. The presence of the bromo and nitro groups plays a crucial role in determining the compound's efficacy against various biological targets. For instance:

- Bromo Substitution : The bromine atom at position 6 of the pyridine ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.

- Nitro Group Reduction : The bioactivity is often linked to the reduction of the nitro group to form amine derivatives, which can exhibit different pharmacological profiles compared to their parent compounds .

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of various nitro-containing compounds, including this compound, against cancer cell lines such as NCI-H460 (non-small-cell lung carcinoma). Results demonstrated significant cytotoxicity correlating with binding affinity to antiapoptotic Bcl-2 proteins .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of nitro compounds, revealing that this compound exhibited potent activity against a range of bacterial strains. The mechanism was attributed to its ability to generate reactive oxygen species upon reduction, leading to oxidative stress in microbial cells .

Comparative Table of Biological Activities

Q & A

Q. What are the standard synthetic protocols for Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate, and how are yields optimized?

Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. A common approach involves reacting 6-bromo-2-nitropyridin-3-ol with ethyl 2-bromo-2-methylpropanoate in the presence of a base (e.g., Na₂CO₃) and polar aprotic solvents like DMF at 80°C . Yield optimization strategies include:

- Catalyst screening : PdCl₂(dppf)CH₂Cl₂ improves coupling efficiency in Suzuki-Miyaura-type reactions .

- Reaction time : Extended stirring (24–48 hours) ensures completion.

- Workup : Acidic quenching (e.g., citric acid) followed by extraction with ethyl acetate enhances purity.

Data Note : Yields vary between 45–72% depending on reaction scale and substituent steric effects .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the pyridine ring substitution pattern (δ 8.2–8.5 ppm for aromatic protons) and ester carbonyl (δ 165–170 ppm) .

- HPLC : Reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection at 254 nm assess purity (>95%) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ at m/z 359.01 (calculated for C₁₂H₁₄BrN₂O₅⁺) .

Data Table :

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR | δ 1.3 (t, CH₃CH₂), δ 4.2 (q, CH₂) | |

| HPLC | Retention time: 6.8 min (ACN:H₂O 70:30) |

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to mitigate side-product formation during synthesis?

Methodological Answer : Side products (e.g., dehalogenated byproducts or ester hydrolysis derivatives) arise from competing reactions. Mitigation strategies include:

- Temperature control : Maintaining 80°C prevents thermal decomposition of the nitro group .

- Solvent selection : DMF minimizes hydrolysis compared to protic solvents like ethanol .

- Catalyst loading : Reducing PdCl₂(dppf)CH₂Cl₂ to 0.5 mol% lowers metal-mediated side reactions .

Data Contradiction : Higher yields (72%) reported for ethyl 3-(2-methoxy-5-nitropyridin-4-yl)-2-oxopropanoate using t-BuOK in EtOH suggest base strength impacts regioselectivity.

Q. What are the stability challenges of this compound under varying pH and solvent conditions?

Methodological Answer : The compound’s nitro and ester groups are sensitive to hydrolysis. Stability studies involve:

- pH-dependent degradation : Incubate in buffers (pH 1–13) at 25°C for 24 hours. HPLC analysis shows >90% degradation at pH <2 (acidic ester hydrolysis) and pH >12 (nitro group reduction) .

- Solvent compatibility : Stable in DMSO and DMF but decomposes in methanol after 48 hours .

Advanced Technique : Accelerated stability testing via thermal gravimetric analysis (TGA) identifies decomposition onset at 150°C .

Q. How can computational modeling predict reactivity or interaction with biological targets?

Methodological Answer :

- DFT calculations : Gaussian 16 simulations (B3LYP/6-31G*) optimize geometry and predict electrophilic sites (e.g., nitro group at C2) for nucleophilic attack .

- Molecular docking : AutoDock Vina models interactions with enzymes (e.g., cytochrome P450), showing strong binding (-9.2 kcal/mol) at the heme center .

Data Note : QSPR models correlate logP (2.8) with membrane permeability, suggesting moderate bioavailability .

Q. How to resolve contradictions in reported synthetic yields or analytical data?

Methodological Answer : Discrepancies in yields (e.g., 45% vs. 72% ) often stem from:

- Impurity profiles : Side products may co-elute in HPLC, requiring tandem MS/MS for differentiation .

- Reagent purity : Boronic ester intermediates degrade if stored improperly, necessitating fresh preparation .

Resolution Workflow :

Replicate conditions with in-situ monitoring (e.g., inline IR spectroscopy).

Cross-validate analytical methods (e.g., NMR vs. LC-MS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.